3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone
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Overview
Description
3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or a chemical reaction. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl alcohol
- 4-Chlorobenzoyl chloride
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO5S/c1-26-24(23(16-31-26)32(27,28)20-6-4-3-5-7-20)18-10-13-21(22(14-18)29-2)30-15-17-8-11-19(25)12-9-17/h3-14,23-24H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTOCQYAAACDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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